![molecular formula C25H35NO2 B12642864 (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole CAS No. 920509-98-4](/img/structure/B12642864.png)
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound. It features a naphthalene ring substituted with a decyloxy group and an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound’s stereochemistry is specified by the (4R) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole typically involves several steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes alkylation to introduce the decyloxy group at the 6-position.
Oxazole Ring Formation: The naphthalene derivative is then subjected to cyclization reactions to form the oxazole ring. This step often involves the use of reagents like ethylamine and appropriate catalysts under controlled temperature and pressure conditions.
Stereoselective Synthesis: The final step involves ensuring the correct (4R) stereochemistry, which may require chiral catalysts or specific reaction conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential bioactivity could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might confer specific biological activities, making it a potential lead compound for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-2-[6-(Octyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with an octyloxy group instead of a decyloxy group.
(4R)-2-[6-(Hexyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a hexyloxy group instead of a decyloxy group.
(4R)-2-[6-(Butyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole: Similar structure with a butyloxy group instead of a decyloxy group.
Uniqueness
The uniqueness of (4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and stereochemistry. The decyloxy group provides hydrophobic characteristics, while the oxazole ring and naphthalene core contribute to its overall reactivity and potential bioactivity.
Eigenschaften
CAS-Nummer |
920509-98-4 |
|---|---|
Molekularformel |
C25H35NO2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(4R)-2-(6-decoxynaphthalen-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H35NO2/c1-3-5-6-7-8-9-10-11-16-27-24-15-14-20-17-22(13-12-21(20)18-24)25-26-23(4-2)19-28-25/h12-15,17-18,23H,3-11,16,19H2,1-2H3/t23-/m1/s1 |
InChI-Schlüssel |
XKYJJGDZCYQGTA-HSZRJFAPSA-N |
Isomerische SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
Kanonische SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


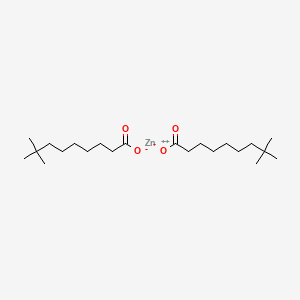

![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
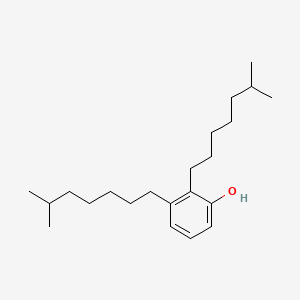
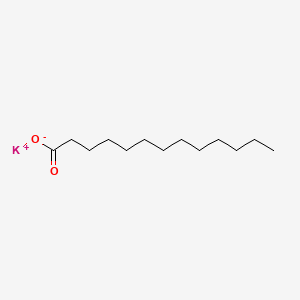

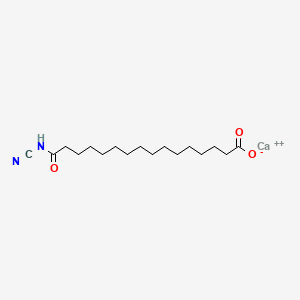
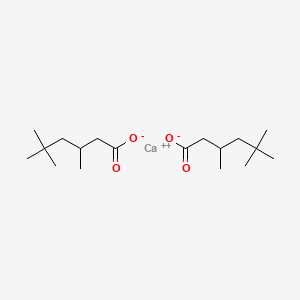
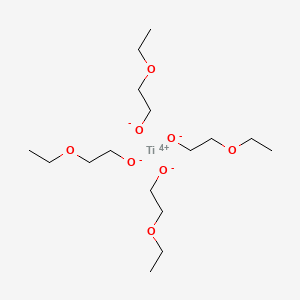

![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)


